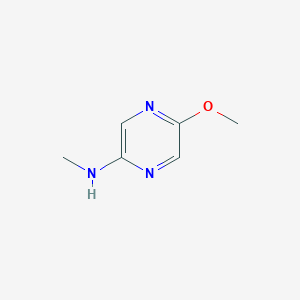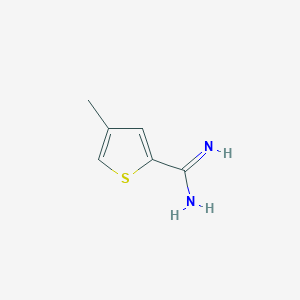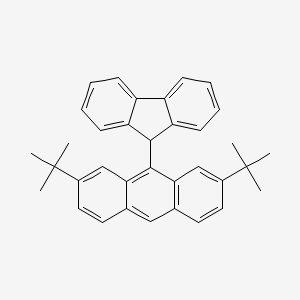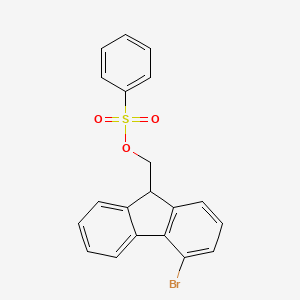![molecular formula C5H6Cl2N4O3S B13140438 2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid CAS No. 21369-77-7](/img/structure/B13140438.png)
2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with aminoethanesulfonic acid. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with the amino group. The reaction conditions usually involve refluxing the reactants in a suitable solvent like dioxane or dichloroethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
化学反応の分析
Types of Reactions
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Solvents: Dioxane, dichloroethane, and tetrahydrofuran (THF) are frequently used solvents.
Bases: Sodium carbonate and triethylamine are typical bases used to facilitate the reactions
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of an amino-triazine derivative, while substitution with an alcohol yields an alkoxy-triazine .
科学的研究の応用
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid involves its ability to form stable covalent bonds with nucleophiles. This property makes it an effective reagent for modifying biomolecules and other substrates. The molecular targets and pathways involved depend on the specific application, such as targeting bacterial enzymes in antimicrobial research or interacting with DNA in anticancer studies .
類似化合物との比較
Similar Compounds
2-Amino-4,6-dichloro-1,3,5-triazine: A closely related compound with similar reactivity but different applications.
4,6-Dichloro-2-(1-pyrenyl)-1,3,5-triazine: Another triazine derivative used in fluorescent labeling.
Uniqueness
2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)ethanesulfonic acid is unique due to its combination of a triazine ring with an ethanesulfonic acid group. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for a wide range of applications in different fields .
特性
CAS番号 |
21369-77-7 |
|---|---|
分子式 |
C5H6Cl2N4O3S |
分子量 |
273.10 g/mol |
IUPAC名 |
2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H6Cl2N4O3S/c6-3-9-4(7)11-5(10-3)8-1-2-15(12,13)14/h1-2H2,(H,12,13,14)(H,8,9,10,11) |
InChIキー |
TXKNVCBMVDNRGP-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)(=O)O)NC1=NC(=NC(=N1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
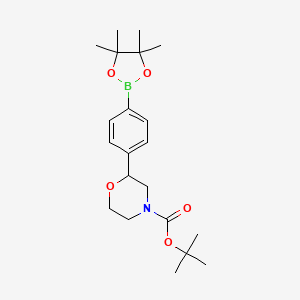
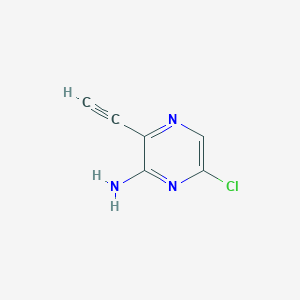
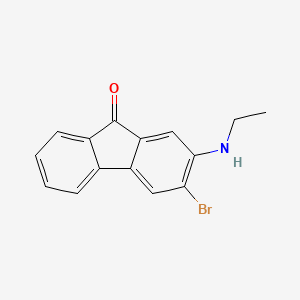
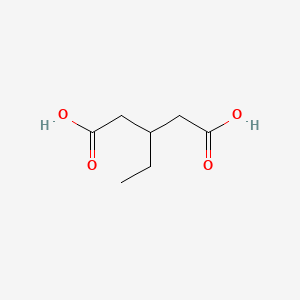

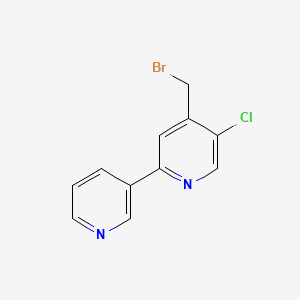
![Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-](/img/structure/B13140398.png)

